molecular formula C10H6N4O6 B14190103 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione CAS No. 903572-19-0

1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione

Cat. No.: B14190103
CAS No.: 903572-19-0
M. Wt: 278.18 g/mol
InChI Key: WYMRBAZBHOSFJX-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with pyrimidine-2,4-dione derivatives. The reaction is often carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products:

    Substitution: Products with various substituents replacing the nitro groups.

    Reduction: Corresponding amines.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione exerts its effects is primarily through its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dinitrophenyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and materials science.

Properties

CAS No.

903572-19-0

Molecular Formula

C10H6N4O6

Molecular Weight

278.18 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H6N4O6/c15-9-3-4-12(10(16)11-9)7-2-1-6(13(17)18)5-8(7)14(19)20/h1-5H,(H,11,15,16)

InChI Key

WYMRBAZBHOSFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CC(=O)NC2=O

Origin of Product

United States

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